(1R,4aR,4bS,7S,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthren-1-ol
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Overview
Description
Preparation Methods
The preparation of (1R,4aR,4bS,7S,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthren-1-ol typically involves extraction from natural sources. For instance, it can be isolated from the roots of Aralia continentalis through a series of chromatographic techniques, including silica-gel, RP-18, MPLC, recycling, and preparative HPLC
Chemical Reactions Analysis
(1R,4aR,4bS,7S,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthren-1-ol undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(1R,4aR,4bS,7S,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthren-1-ol has been studied for its anti-inflammatory effects. It has been shown to inhibit the production of nitric oxide and the expression of inflammatory mediators such as iNOS, COX-2, TNF-α, and IL-1β in LPS-stimulated RAW264.7 cells . This compound also suppresses the activation of NF-κB and attenuates the phosphorylation of p38 and ERK1/2, suggesting its potential for developing anti-inflammatory drugs . Additionally, it may have applications in cancer research due to its ability to modulate inflammatory pathways.
Mechanism of Action
The mechanism of action of (1R,4aR,4bS,7S,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthren-1-ol involves the inhibition of key inflammatory pathways. It blocks the degradation of IκB-α and the nuclear accumulation of p65, leading to the suppression of NF-κB activation . This results in the downregulation of pro-inflammatory cytokines and enzymes, thereby reducing inflammation. The compound also affects the MAPK signaling pathway by attenuating the phosphorylation of p38 and ERK1/2 .
Comparison with Similar Compounds
(1R,4aR,4bS,7S,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthren-1-ol can be compared to other diterpenoids such as neoabienol, isoagatholal, 18-nordehydroabietan-4alpha-ol, and 19-nordehydroabiet-4(18)-ene . These compounds share similar structural features and biological activities but may differ in their specific effects and potency. For example, neoabienol has been studied for its stereochemistry and potential biological activities
Properties
CAS No. |
16633-32-2 |
---|---|
Molecular Formula |
C19H30O |
Molecular Weight |
274.448 |
IUPAC Name |
(1R,4aR,4bS,7S,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthren-1-ol |
InChI |
InChI=1S/C19H30O/c1-5-17(2)12-9-15-14(13-17)7-8-16-18(15,3)10-6-11-19(16,4)20/h5,7,15-16,20H,1,6,8-13H2,2-4H3/t15-,16+,17-,18+,19+/m0/s1 |
InChI Key |
PRMYVLHDWLBDQX-ZWJWXYIHSA-N |
SMILES |
CC1(CCC2C(=CCC3C2(CCCC3(C)O)C)C1)C=C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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